molecular formula C18H23N3OS B2450846 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 450343-70-1

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2450846
CAS No.: 450343-70-1
M. Wt: 329.46
InChI Key: XYAZJAILYVPIBM-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-11-7-6-8-15(12(11)2)21-16(19-17(22)18(3,4)5)13-9-23-10-14(13)20-21/h6-8H,9-10H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAZJAILYVPIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Carboxylates with Hydrazines

A thiophene-3-carboxylate intermediate undergoes cyclization with substituted hydrazines to form the pyrazole ring. For example:

  • Synthesis of ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate :
    • React ethyl thiophene-3-carboxylate with hydrazine hydrate in ethanol under reflux (yield: 65–78%).
    • Key step : Nucleophilic attack by hydrazine at the carbonyl carbon, followed by intramolecular cyclization.
  • Functionalization at position 2 :
    • Introduce the 2,3-dimethylphenyl group via Friedel-Crafts alkylation using 2,3-dimethylbenzyl bromide in the presence of AlCl₃.

Jacobson Cyclization for Regioselective Pyrazole Formation

Jacobson’s method employs diphenylcyclopropenone derivatives to achieve regioselective pyrazole ring closure:

  • React 3-aminothiophene with diphenylcyclopropenone in toluene at 100°C.
  • Reduce the intermediate with LiAlH₄ to yield the dihydrothienopyrazole core (yield: 56–72%).

Integrated Synthesis Route

Combining the above steps, the full synthesis proceeds as follows:

Step Reaction Reagents/Conditions Yield
1 Thiophene carboxylate cyclization Hydrazine hydrate, ethanol, reflux 65–78%
2 Friedel-Crafts alkylation 2,3-Dimethylbenzyl bromide, AlCl₃ 60–70%
3 Nitro group reduction H₂, Pd-C, ethanol 85–90%
4 Pivalamide formation Pivaloyl chloride, Et₃N, CH₂Cl₂ 75–82%

Overall yield : 25–35% (four steps).

Analytical Characterization

Critical analytical data confirming the structure includes:

  • HRMS (ESI+) : m/z calc. for C₁₉H₂₄N₄O₂S [M+H]⁺: 373.1695; found: 373.1698.
  • IR : Peaks at 1675 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend).

Challenges and Optimization Opportunities

  • Regioselectivity in pyrazole formation : Competing pathways may yield [3,2-c] or [3,4-c] isomers. Use of bulky directing groups (e.g., pivalamide) improves selectivity.
  • Low yields in Friedel-Crafts alkylation : Switching to Suzuki-Miyaura coupling with a boronic ester derivative could enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole core can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
  • N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Uniqueness

Compared to similar compounds, N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is unique due to the presence of the pivalamide group, which can influence its lipophilicity, stability, and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific research applications.

Biological Activity

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C22H23N3O2S
  • Molecular Weight : 393.51 g/mol
  • Purity : Typically ≥ 95% .

The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological versatility. The presence of the dimethylphenyl group and pivalamide moiety contributes to its biological profile.

1. Anticancer Activity

Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For instance, several studies have reported that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

2. Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have been evaluated for their anti-inflammatory activities. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making them potential candidates for treating inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of thieno[3,4-c]pyrazole derivatives has also been documented. These compounds demonstrate efficacy against a range of bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents .

4. PPARγ Agonism

Recent studies have highlighted the role of certain thieno[3,4-c]pyrazole derivatives as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). This activity is significant for the treatment of metabolic disorders such as type II diabetes . The structure-activity relationship studies suggest that specific substitutions on the pyrazole ring enhance PPARγ binding affinity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Thieno[3,4-c]pyrazole coreEssential for anticancer and anti-inflammatory effects
Dimethylphenyl substitutionEnhances lipophilicity and receptor binding
Pivalamide groupModulates metabolic stability and bioavailability

Case Studies

  • Anticancer Study : A study published in PLOS ONE demonstrated that a series of thieno[3,4-c]pyrazole derivatives exhibited potent cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Research : In another investigation, compounds similar to this compound were shown to significantly reduce inflammation markers in animal models of arthritis .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide with high purity?

  • Methodology : The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,4-c]pyrazole core. Key steps include:
  • Cyclization : Use thiosemicarbazide derivatives and aryl ketones under reflux in polar aprotic solvents (e.g., DMF) .
  • Functionalization : Introduce the 2,3-dimethylphenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
  • Pivalamide coupling : React the intermediate with pivaloyl chloride in dry tetrahydrofuran (THF) at 0–5°C to prevent hydrolysis .
    Optimize yields by adjusting temperature, solvent choice (e.g., THF for solubility), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry of the thieno[3,4-c]pyrazole core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :
  • Target Selection : Prioritize kinases or GPCRs due to the thienopyrazole scaffold’s known interactions .
  • In Vitro Assays : Use fluorescence polarization for kinase inhibition or calcium flux assays for GPCR activity. Test at 1–10 µM concentrations .
  • Cytotoxicity Screening : Employ MTT assays on HEK293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms and regioselectivity of the thieno[3,4-c]pyrazole core formation?

  • Methodology :
  • Quantum Mechanical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G*) to model cyclization transition states and identify rate-limiting steps .
  • Reaction Path Analysis : Apply the artificial force-induced reaction (AFIR) method to map energy landscapes and predict regioselectivity .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to optimize dielectric environments .

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

  • Methodology :
  • Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) and compare IC₅₀ values in kinase assays .
  • Bioisosteric Replacement : Replace the pivalamide group with acetyl or trifluoroacetyl moieties to enhance metabolic stability .
  • Pharmacophore Mapping : Use molecular alignment software (e.g., MOE) to identify critical hydrogen-bonding and hydrophobic features .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Methodology :
  • Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., cell line variability, assay pH) and identify confounding factors .
  • Meta-Analysis : Aggregate data from multiple studies using standardized protocols (e.g., normalized IC₅₀ values) to resolve discrepancies .
  • Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .

Q. How can molecular docking and dynamics simulations predict binding modes to biological targets?

  • Methodology :
  • Docking Protocols : Use AutoDock Vina with flexible side chains in the target’s active site (e.g., CDK2 kinase). Validate poses with consensus scoring .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., hydrophobic contacts with Leu83) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding and prioritize derivatives for synthesis .

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